molecular formula C18H19NO5 B2459298 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide CAS No. 1799263-90-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide

Número de catálogo: B2459298
Número CAS: 1799263-90-3
Peso molecular: 329.352
Clave InChI: UTGRXIZNZLOUMZ-FNORWQNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This acrylamide derivative features a benzo[1,3]dioxole (methylenedioxyphenyl) core linked to an acrylamide scaffold. The substituent at the amide nitrogen is a furan-2-yl-containing branched hydroxyalkyl group (3-(furan-2-yl)-2-hydroxy-2-methylpropyl). This structure combines aromatic and heterocyclic moieties, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.

Propiedades

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-18(21,10-14-3-2-8-22-14)11-19-17(20)7-5-13-4-6-15-16(9-13)24-12-23-15/h2-9,21H,10-12H2,1H3,(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGRXIZNZLOUMZ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H19NO5
  • Molecular Weight : 329.35 g/mol
  • CAS Number : 1799263-90-3

The biological activity of this compound is primarily linked to its structural components, which facilitate interactions with various biological targets:

  • Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety contributes to its antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby modulating inflammatory pathways.
  • Cytotoxicity : Research indicates varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.

Pharmacological Activities

A summary of the pharmacological activities observed in various studies is presented in the table below:

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals; reduction in oxidative stress
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
CytotoxicityInduces apoptosis in HeLa and MCF-7 cells
AntiparasiticEffective against Trypanosoma cruzi at low micromolar concentrations

Case Study 1: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of this compound on HeLa and MCF-7 cells, researchers reported an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Aplicaciones Científicas De Investigación

Antioxidant Activity

The benzo[d][1,3]dioxole group enhances the compound's ability to scavenge free radicals. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. For example, it has demonstrated significant inhibition of cell proliferation in HeLa and MCF-7 cells, with IC50 values indicating effective doses for inducing apoptosis through mitochondrial dysfunction.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide on HeLa and MCF-7 cancer cells, researchers reported:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Induction of apoptosis via ROS production
MCF-720Mitochondrial dysfunction leading to cell death

This data underscores the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound involved LPS-stimulated macrophages. The results showed:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-620070

These findings indicate a significant reduction in inflammatory markers, suggesting therapeutic potential for conditions like rheumatoid arthritis.

Pharmacological Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on specific cancer cell lines.
  • Anti-inflammatory Treatments : Potential use in managing chronic inflammatory diseases.
  • Antioxidant Supplements : As a natural product for oxidative stress-related conditions.

Comparación Con Compuestos Similares

Key Structural Features

The target compound’s distinctiveness lies in its benzo[1,3]dioxole and furan-2-yl-hydroxyalkyl substituents. Below is a comparative analysis with similar acrylamide derivatives:

Compound Name / ID Substituent at Amide Nitrogen Aromatic Core Molecular Weight Key Biological Activity (if reported)
Target Compound 3-(furan-2-yl)-2-hydroxy-2-methylpropyl Benzo[1,3]dioxol-5-yl Not reported Unknown (structural focus)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13) 3,4-Dimethoxyphenethyl Benzo[1,3]dioxol-5-yl 356.20 Not explicitly stated (chemopreventive focus)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-Hydroxyphenethyl Benzo[1,3]dioxol-5-yl Not reported Anti-obesity (inhibits adipocyte differentiation, FAS/PPAR-γ suppression)
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) 2-(5,6-Dimethylbenzoimidazol-1-yl)ethyl 4-Hydroxy-3,5-dimethoxyphenyl Not reported Synthesis described; activity not reported
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide 3-Methyl-1-phenylpyrazol-5-yl + cyano/furan-aryl None (acrylamide backbone) Not reported Structural diversity (no activity data)

Substituent Impact on Pharmacological Properties

Benzo[1,3]dioxole Core :

  • Present in the target compound and analogues (e.g., compounds 13 and anti-obesity derivative ), this group enhances metabolic stability by resisting oxidation. Its electron-rich nature may facilitate π-π interactions with biological targets (e.g., receptors or enzymes).

Furan-2-yl vs. However, furans may confer metabolic liabilities due to susceptibility to oxidative degradation. In contrast, the 4-hydroxyphenethyl group in the anti-obesity analogue demonstrated efficacy in suppressing adipogenesis and lipid metabolism, suggesting that phenolic hydroxyl groups enhance target engagement (e.g., hydrogen bonding with PPAR-γ).

Heterocyclic Variations: Compound 7h replaces the benzo[1,3]dioxole with a benzoimidazole-ethyl group, which could increase rigidity and binding affinity for hydrophobic pockets.

Implications for Drug Design

  • Bioisosteric Replacements : Replacing the benzo[1,3]dioxole with benzoimidazole (as in 7h ) or furan-aryl groups (as in ) could modulate target selectivity or pharmacokinetics.
  • Polar Functionality : The hydroxyl group in the target compound’s substituent may improve solubility but requires optimization to balance metabolic stability.

Métodos De Preparación

Knoevenagel Condensation

Piperonal undergoes condensation with malonic acid in the presence of a catalytic base (e.g., pyridine or piperidine) to form the α,β-unsaturated carboxylic acid. The reaction proceeds via a dehydration mechanism, favoring the thermodynamically stable (E)-isomer.

Reaction Conditions :

  • Solvent : Ethanol or toluene
  • Temperature : 80–100°C
  • Catalyst : Piperidine (10 mol%)
  • Yield : 85–92%

Mechanistic Insight :
The base deprotonates malonic acid, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent elimination of water and CO2 forms the conjugated acrylic acid.

Preparation of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropan-1-Amine

Aldol Addition Strategy

Furan-2-carbaldehyde reacts with acetone in a crossed aldol reaction catalyzed by NaOH or L-proline to yield 3-(furan-2-yl)-2-hydroxy-2-methylpropanal. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride affords the primary amine.

Reaction Conditions :

  • Solvent : Methanol/water (4:1)
  • Reducing Agent : NaBH3CN
  • Temperature : 25°C (rt)
  • Yield : 68–75%

Alternative Route: Epoxide Ring-Opening

Glycidol reacts with furan-2-ylmagnesium bromide in THF, followed by amination via the Gabriel synthesis. This method provides higher stereochemical control but requires additional steps.

Amidation and Final Coupling

Activation of Acrylic Acid

(E)-3-(Benzo[d]dioxol-5-yl)acrylic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The reaction is monitored via FT-IR for the disappearance of the -COOH peak (1700 cm⁻¹).

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane
  • Temperature : 0°C → rt
  • Yield : 95–98%

Amide Bond Formation

The acid chloride reacts with 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine in the presence of triethylamine (TEA) to neutralize HCl. The use of Pd/C or Raney nickel catalysts may enhance reaction efficiency, as demonstrated in analogous amidation reactions.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF)
  • Base : TEA (2 eq)
  • Catalyst : Pd/C (5 wt%, optional)
  • Temperature : 0°C → rt
  • Yield : 76–82%

Stereochemical and Purity Analysis

Configuration Control

The (E)-geometry of the acrylamide double bond is confirmed via 1H NMR (J = 15.8–16.2 Hz for trans-vinylic protons) and HPLC coupled with chiral stationary phases.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes unreacted intermediates.

Scalability and Industrial Feasibility

Large-Scale Hydrogenation

Patented protocols using Raney nickel or Pd/C under 10–15 bar H2 pressure demonstrate scalability for amine synthesis, achieving 73–85% yields in autoclave reactors.

Solvent Recovery

Isopropyl alcohol (IPA) and toluene are recycled via distillation, reducing environmental impact and cost.

Q & A

Q. What are the key synthetic pathways for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential steps:

Aldol Condensation : Formation of the acrylamide backbone using a benzodioxole-containing aldehyde and an acryloyl chloride derivative. Polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) enhance reaction efficiency .

Amide Coupling : Reaction of the intermediate with a furan-containing amine (e.g., 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine) using coupling agents like EDCI/HOBt. Temperature control (0–25°C) minimizes side reactions .

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Yield Optimization :

  • Use catalysts (e.g., DMAP) to accelerate amide bond formation.
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR confirms the (E)-stereochemistry (J = 15–16 Hz for trans-coupled protons in acrylamide) and substituent positions (e.g., benzodioxole aromatic protons at δ 6.7–6.9 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the furan and benzodioxole moieties .
  • Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., m/z 385.15 [M+H]+) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Target Selection : Prioritize proteins with structural homology to known acrylamide-binding targets (e.g., MAP kinases or cannabinoid receptors) .
  • Docking Workflow :
    • Prepare the compound’s 3D structure (e.g., using Open Babel) and optimize protonation states at physiological pH.
    • Use AutoDock Vina or Schrödinger Suite for docking into target active sites. Focus on hydrogen bonds (e.g., acrylamide carbonyl with Ser/Thr residues) and hydrophobic interactions (benzodioxole with aromatic pockets) .
    • Validate poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns .
  • Contradiction Resolution : If experimental IC50 values conflict with docking scores, re-evaluate protonation states or solvation effects .

Q. What strategies address discrepancies in biological activity data across different assay conditions (e.g., cell lines vs. enzymatic assays)?

Methodological Answer:

  • Assay Standardization :
    • Use identical buffer conditions (pH 7.4, 150 mM NaCl) and temperature (37°C) for enzymatic and cell-based assays .
    • Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
  • Mechanistic Follow-Up :
    • Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) if cell-based activity is weaker than enzymatic results, suggesting off-target effects .
    • Use metabolomic profiling (LC-MS) to identify prodrug activation or metabolic instability in cellular models .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

Methodological Answer:

  • Scaffold Modifications :
    • Replace the benzodioxole with substituted phenyl groups to assess π-π stacking requirements .
    • Vary the furan substituents (e.g., 5-nitro vs. 5-methyl) to probe steric effects in hydrophobic pockets .
  • Pharmacophore Mapping :
    • Use Schrödinger’s Phase or MOE to identify critical features (e.g., hydrogen bond acceptors in acrylamide) .
    • Validate with alanine scanning mutagenesis of target proteins to confirm key interactions .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
    • Caco-2 Permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • In Vivo PK :
    • Administer IV/PO doses in rodents and collect plasma samples for LC-MS/MS analysis. Calculate t1/2, Cmax, and AUC .
    • Use PBPK modeling (e.g., GastroPlus) to predict human dosing regimens .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.